molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
Key on ui cas rn: 100215-29-0
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US04209631

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
while constantly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass bottle of 750 ml, provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
gradually introduced in such a way
CUSTOM
Type
CUSTOM
Details
did not exceed 120°
CUSTOM
Type
CUSTOM
Details
a highly exothermic reaction)
CUSTOM
Type
CUSTOM
Details
to about 50°
CUSTOM
Type
CUSTOM
Details
if a too violent course of the reaction in the first stage
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
Then, after several minutes
CUSTOM
Type
CUSTOM
Details
as the intensity of the reaction
ADDITION
Type
ADDITION
Details
was added up to exhaustion of the entire quantity of 50 ml
CUSTOM
Type
CUSTOM
Details
the reflux condenser was removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 130°-150°
TEMPERATURE
Type
TEMPERATURE
Details
for complete cooling and in a known manner, by means of neutralization with ammonia water

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04209631

Procedure details

Into a glass bottle of 750 ml, provided with a reflux condenser, 50 g of 2-methylimidazole was placed and while constantly stirring and cooling, 10 ml of sulphuric acid of 1.84 density were carefully and gradually introduced in such a way, that the temperature did not exceed 120° (2-methylimidazole is a free base and its transformation into the sulphate of 2-methylimidazole is a highly exothermic reaction). Then there was slowly introduced 20 ml of sulphuric acid and after lowering the temperature to about 50°, 100 ml of nitric acid with a density of 1.50 was poured in, and, if a too violent course of the reaction in the first stage was detected, the reaction could be inhibited by addition of several ml of nitric acid of 1.50 density. Then, after several minutes, as the intensity of the reaction and of the exothermic effect began to diminish sulphuric acid was added up to exhaustion of the entire quantity of 50 ml. After the sulphuric acid was added, the reflux condenser was removed and the temperature raised to 130°-150°. The solution remained for complete cooling and in a known manner, by means of neutralization with ammonia water, 4.5 g of 2-methyl-5-nitroimidazole were isolated corresponding to a yield of about 60% of theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[NH:3][C:4]([N+:17]([O-:19])=[O:18])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Seven
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
while constantly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a glass bottle of 750 ml, provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
gradually introduced in such a way
CUSTOM
Type
CUSTOM
Details
did not exceed 120°
CUSTOM
Type
CUSTOM
Details
a highly exothermic reaction)
CUSTOM
Type
CUSTOM
Details
to about 50°
CUSTOM
Type
CUSTOM
Details
if a too violent course of the reaction in the first stage
CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
Then, after several minutes
CUSTOM
Type
CUSTOM
Details
as the intensity of the reaction
ADDITION
Type
ADDITION
Details
was added up to exhaustion of the entire quantity of 50 ml
CUSTOM
Type
CUSTOM
Details
the reflux condenser was removed
TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 130°-150°
TEMPERATURE
Type
TEMPERATURE
Details
for complete cooling and in a known manner, by means of neutralization with ammonia water

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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